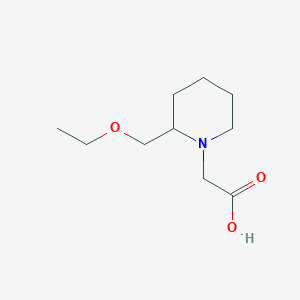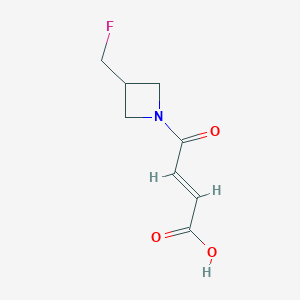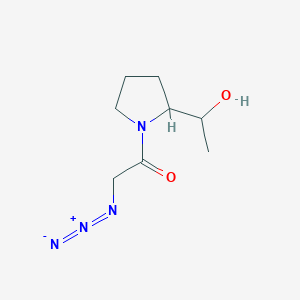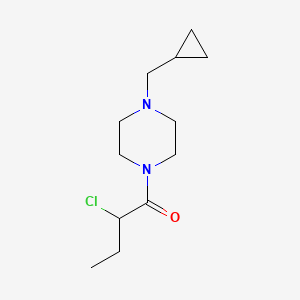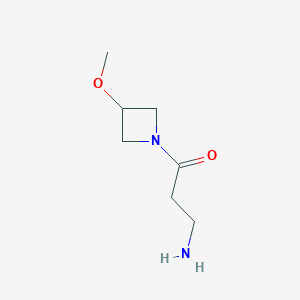
6-(3-(トリフルオロメチル)ピロリジン-1-イル)ピリジン-3-アミン
説明
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is thought to contribute to the compound’s biological activity .科学的研究の応用
創薬
この化合物は、新規な生物活性化合物の汎用的な足場となるピロリジン環を含んでいます . この5員環は、医薬品化学者によって、ヒト疾患の治療のための化合物を得るために広く使用されています . ピロリジン環は分子の立体化学に寄与し、環の非平面性により三次元の被覆率を高めます .
農薬への応用
「6-(3-(トリフルオロメチル)ピロリジン-1-イル)ピリジン-3-アミン」を含むトリフルオロメチルピリジン(TFMP)誘導体は、農薬産業で応用されています . これらの誘導体は、作物を害虫から保護するために使用されています . 20種類以上の新しいTFMP含有農薬がISOの共通名を取得しました .
医薬品への応用
いくつかのTFMP誘導体は、製薬および獣医産業でも使用されています . TFMP部分を含む5つの医薬品と2つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
抗真菌活性
「6-(3-(トリフルオロメチル)ピロリジン-1-イル)ピリジン-3-アミン」とは直接関係しませんが、類似の構造を持つ化合物は抗真菌活性を示しています . これらの化合物におけるインダゾールのベンゼン環は、静電領域に浮かび、静電陽性は抗真菌活性に有益であることを示しています .
HIV逆転写酵素阻害剤
再び、「6-(3-(トリフルオロメチル)ピロリジン-1-イル)ピリジン-3-アミン」とは直接関係しませんが、いくつかのイサチン誘導体は、HIV逆転写酵素阻害剤として顕著な抗ウイルス活性を示しました .
作用機序
Target of Action
The primary targets of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are the voltage-gated sodium channels Nav1.7 and Nav1.8 . These channels are attractive targets for the treatment of pain based on the high level of target validation with genetic evidence linking Nav1.7 and Nav1.8 to pain in humans .
Mode of Action
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine acts as a potent blocker of the Nav1.7 and Nav1.8 channels . By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting the transmission of pain signals to the brain .
Biochemical Pathways
The compound’s action on Nav1.7 and Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . By blocking these channels, it disrupts the normal flow of sodium ions into the neurons, which is necessary for the generation and propagation of action potentials . This leads to a decrease in neuronal excitability and a reduction in pain signaling .
Pharmacokinetics
It is expected to have oral activity and improved selectivity . The compound is also designed to overcome phospholipidosis observed with the initial leads .
Result of Action
The result of the action of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . By blocking the Nav1.7 and Nav1.8 channels, it effectively reduces the perception of pain .
将来の方向性
The future directions for research on 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine and similar compounds could involve further exploration of their potential as Nav1.7 and Nav1.8 blockers for the treatment of pain . Additionally, the unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that they may have many novel applications that will be discovered in the future .
生化学分析
Biochemical Properties
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, particularly Na_v1.7 and Na_v1.8, which are crucial for pain signaling pathways . The compound’s interaction with these channels involves binding to specific sites, leading to inhibition of sodium ion flow, thereby modulating pain perception.
Cellular Effects
The effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to alter the activity of sodium channels in neuronal cells, which can impact neurotransmission and pain signaling . Additionally, it may affect the expression of genes involved in inflammatory responses, further modulating cellular behavior.
Molecular Mechanism
At the molecular level, 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the voltage-gated sodium channels Na_v1.7 and Na_v1.8, inhibiting their activity and reducing sodium ion influx . This inhibition leads to decreased neuronal excitability and pain transmission. Furthermore, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neuronal activity and pain modulation.
Dosage Effects in Animal Models
The effects of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium channel activity, reducing pain perception without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and altered cellular metabolism have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of various metabolites, which may have distinct biological activities
Transport and Distribution
The transport and distribution of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it may interact with cellular transporters that facilitate its uptake and distribution within different tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDGQQTFATWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
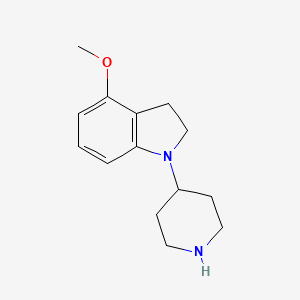
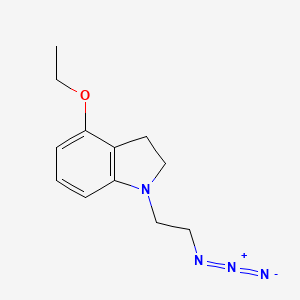
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)


